Product packaging for D-Leu-D-Val-OH(Cat. No.:CAS No. 76248-09-4)

D-Leu-D-Val-OH

Cat. No.: B13157519
CAS No.: 76248-09-4
M. Wt: 230.30 g/mol
InChI Key: MDSUKZSLOATHMH-RKDXNWHRSA-N
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Description

Significance of Dipeptides Composed of D-Amino Acids in Biochemical and Pharmaceutical Studies

Dipeptides, the simplest peptide units, are recognized for their diverse biological activities and are attractive candidates for drug discovery due to their low molecular weight and structural simplicity. researchgate.netbachem.com Dipeptides composed of D-amino acids, such as D-Leu-D-Val-OH, possess unique properties that make them particularly significant in biochemical and pharmaceutical research. A primary advantage is their enhanced stability against enzymatic degradation. smolecule.comacs.org Most proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids more resistant to hydrolysis. biopharmaspec.comlifetein.com This increased proteolytic resistance can lead to a longer half-life in biological systems, a desirable trait for therapeutic agents. biopharmaspec.com

The incorporation of D-amino acids can also confer novel biological activities that are absent in their L-amino acid counterparts. asm.orgnih.gov For instance, certain D-amino acid-containing dipeptides have shown potential as antimicrobial agents, neuroprotective compounds, and modulators of metabolic pathways. smolecule.com The unique stereochemistry of D-dipeptides can lead to different receptor-binding affinities and specificities compared to L-dipeptides, opening avenues for the development of highly targeted therapeutics. mdpi.com Furthermore, some D-amino acid-containing dipeptides have been investigated for their roles in inhibiting biofilm formation, a critical aspect of many bacterial infections. mdpi.commdpi.com

Overview of D-Amino Acid Integration into Peptide Chemistry and Biological Systems

While L-amino acids are the primary building blocks of proteins synthesized by ribosomes, D-amino acids are found in nature and play crucial biological roles. biopharmaspec.comwikipedia.org They are significant components of bacterial cell walls, particularly in peptidoglycan, where they contribute to structural integrity and resistance to proteases. wikipedia.orgfrontiersin.orgnih.gov Bacteria are known to produce and release various D-amino acids, including D-leucine and D-valine, which can act as signaling molecules to regulate processes like cell wall remodeling and biofilm disassembly. nih.govfrontiersin.orgfrontiersin.org

In higher organisms, D-amino acids such as D-serine and D-aspartate function as neurotransmitters and are involved in hormonal regulation. wikipedia.orgfrontiersin.org The presence of D-amino acids is not limited to free forms; they are also incorporated into peptides and proteins through post-translational modifications or non-ribosomal peptide synthesis. mdpi.comoup.com

In the realm of peptide chemistry, the synthesis of peptides containing D-amino acids is a well-established strategy to create peptide mimetics with improved pharmacological properties. biopharmaspec.com The inclusion of D-amino acids can enhance peptide stability, and in some cases, is essential for biological activity. mdpi.com Enzymatic methods for the synthesis of D-amino acid-containing dipeptides are being explored as an alternative to chemical synthesis, offering the potential for more efficient and stereospecific production. asm.orgnih.govnih.govasm.org

Research Trajectories and Academic Focus on this compound

Research specifically focused on this compound is often situated within the broader context of understanding D-amino acid-containing peptides. Studies have investigated the synthesis and behavior of peptides containing D-leucine and D-valine residues. For instance, the synthesis of tripeptides like H-Phe-D-Val-Pro-OH has been used as a model to develop methods that prevent side reactions during solid-phase peptide synthesis. ub.edu

The incorporation behavior of D-leucine in the crystallization of L-valine has also been a subject of study, revealing that D-leucine is not incorporated into the L-valine crystal lattice due to unfavorable interaction energies. researchgate.net This highlights the stereospecific interactions that govern the assembly of these molecules.

Furthermore, the biological effects of individual D-amino acids, including D-leucine and D-valine, have been explored. For example, D-leucine has been shown to inhibit the proliferation of certain cancer cells. mdpi.com In studies on tumor-bearing rats, both D-leucine and D-valine were found to be effective in inhibiting tumor cell growth, with D-valine showing significantly higher efficiency. mdpi.com Lactic acid bacteria have been identified as producers of D-branched-chain amino acids, including D-leucine and D-valine. frontiersin.orgresearchgate.net

While direct and extensive research solely on the dipeptide this compound is not widely documented in publicly available literature, the foundational research on its constituent D-amino acids and the broader class of D-dipeptides provides a strong basis for its potential significance. The unique properties conferred by the D-configuration of both leucine (B10760876) and valine suggest that this compound could be a valuable compound for investigation in pharmaceutical development, particularly in areas requiring high metabolic stability and specific biological interactions.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acidN/A
Molecular Formula C11H22N2O3N/A
Molecular Weight 230.30 g/mol N/A
CAS Number 76248-09-4N/A

Interactive Data Table: Research Areas Involving D-Leucine and D-Valine

Research AreaKey FindingsReferences
Peptide Synthesis Methods developed to incorporate D-Valine to prevent diketopiperazine formation. ub.edu
Crystallography D-Leucine does not incorporate into the L-Valine crystal lattice. researchgate.net
Oncology D-Leucine and D-Valine show inhibitory effects on tumor cell growth. mdpi.commdpi.com
Microbiology Lactic acid bacteria produce D-Leucine and D-Valine. frontiersin.orgresearchgate.net
Biofilm Regulation D-Leucine and D-Valine are involved in biofilm inhibition. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B13157519 D-Leu-D-Val-OH CAS No. 76248-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76248-09-4

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1

InChI Key

MDSUKZSLOATHMH-RKDXNWHRSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of D Leu D Val Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for D-Dipeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support. masterorganicchemistry.combachem.com This method simplifies purification by allowing easy removal of excess reagents and by-products through washing. bachem.com For the synthesis of D-dipeptides, specific considerations regarding protecting groups and cleavage conditions are crucial to maintain stereochemical integrity. jpt.com

Sequential Amino Acid Coupling Techniques

In SPPS, the peptide is assembled in a stepwise manner on a resin support. bachem.com The process involves a cycle of deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid. masterorganicchemistry.combachem.com This cycle is repeated until the desired peptide sequence is achieved. masterorganicchemistry.com

For the synthesis of a D-dipeptide like D-Leu-D-Val-OH, the process would typically start with the attachment of the C-terminal amino acid, D-Valine, to a suitable resin. Following this, the protecting group on the N-terminus of D-Valine is removed, and the subsequent amino acid, D-Leucine, is coupled to it. masterorganicchemistry.comrsc.org Common coupling reagents that facilitate the formation of the amide bond include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and uronium-based reagents such as HBTU and HATU. rsc.orgsigmaaldrich.compeptide.com The efficiency of each coupling step is critical and can be monitored using tests like the Kaiser test to ensure the reaction has gone to completion before proceeding to the next step. peptide.com

Protecting Group Chemistry in D-Dipeptide Synthesis (e.g., Fmoc, p-Nitrobenzyloxycarbonyl (pNZ))

The choice of protecting groups for the α-amino group is fundamental to the success of SPPS. scielo.br The most widely used strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. masterorganicchemistry.comluxembourg-bio.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like DMF. masterorganicchemistry.comluxembourg-bio.com This mild deprotection condition is orthogonal to the acid-labile side-chain protecting groups and the resin linker, which are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.comthermofisher.com

An alternative protecting group, the p-Nitrobenzyloxycarbonyl (pNZ) group, offers orthogonality to the Fmoc/tBu strategy. luxembourg-bio.comuv.es The pNZ group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, but it can be cleaved under neutral conditions, for instance, with SnCl2. luxembourg-bio.comub.edu This orthogonality is particularly useful in complex syntheses or to prevent side reactions like diketopiperazine (DKP) formation, which can be a significant issue in dipeptide synthesis. luxembourg-bio.comub.eduacs.org DKP formation is an intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the support and termination of the growing peptide chain. acs.org Using the pNZ group to protect the second amino acid can minimize this side reaction. luxembourg-bio.comub.edu

Protecting Group Abbreviation Cleavage Condition Key Features
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFBase-labile; widely used in SPPS. masterorganicchemistry.comluxembourg-bio.com
p-NitrobenzyloxycarbonylpNZSnCl₂ (neutral conditions)Orthogonal to Fmoc and Boc; helps prevent diketopiperazine formation. luxembourg-bio.comub.edu
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Acid-labile; used in the older Boc/Bzl strategy. masterorganicchemistry.comscielo.br

Cleavage and Purification Methodologies

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. thermofisher.com In the Fmoc/tBu strategy, this is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). luxembourg-bio.comsigmaaldrich.com The cleavage cocktail usually contains scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to quench reactive carbocations generated during the deprotection of side-chains, thereby preventing modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. thermofisher.comsigmaaldrich.com

The choice of cleavage reagent and conditions depends on the specific amino acids in the peptide and the type of resin linker used. thermofisher.com For instance, peptides synthesized on a 2-chlorotrityl chloride resin can be cleaved under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments. rsc.orgscielo.br After cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then collected by filtration or centrifugation. thermofisher.com

Purification of the crude peptide is most commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.orggoogle.com This technique separates the desired peptide from deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity. The identity and purity of the final product are then confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC. asm.orgdss.go.th

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method, particularly for the large-scale synthesis of short peptides like dipeptides. orgsyn.orgthaiscience.info In this approach, the protected amino acids are coupled in a suitable organic solvent. wikipedia.org

A common strategy involves protecting the N-terminus of one amino acid and the C-terminus of the other (e.g., as a methyl or benzyl (B1604629) ester). wikipedia.org The two components are then coupled using a coupling agent. After the coupling reaction, the protecting groups are removed to yield the final dipeptide. wikipedia.org A sequential one-pot strategy has been developed where an N-protected amino acid is activated in situ with a reagent like N,N'-carbonyldiimidazole (CDI) to form a transient activated ester, which then reacts with the second amino acid. orgsyn.orgresearchgate.net This method offers high atom economy and proceeds under mild, neutral conditions without the need for an added base, which can help to minimize racemization. orgsyn.orgresearchgate.net

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce peptides. d-nb.infothieme-connect.com This approach is particularly attractive for the synthesis of D-amino acid-containing peptides because it can offer excellent stereocontrol and milder reaction conditions compared to purely chemical methods. asm.orgasm.org

One chemoenzymatic strategy utilizes the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). asm.orgasm.orgnih.gov These enzymes can activate specific amino acids, including D-isomers, by converting them into aminoacyl-adenylates. asm.orgnih.gov This activated species can then react with another amino acid (the nucleophile) to form a dipeptide. asm.org Researchers have successfully used A-domains from enzymes like tyrocidine synthetase (TycA-A) and bacitracin synthetase (BacB2-A) to synthesize a variety of D-amino acid-containing dipeptides, including DD-dipeptides. asm.orgasm.orgnih.gov This method avoids the need for extensive protecting group chemistry and can be performed in a one-pot procedure. asm.orgd-nb.info

Enzyme/System Mechanism Products Advantages
Adenylation Domains (e.g., TycA-A, BacB2-A)Enzymatic activation of an amino acid to an aminoacyl-adenylate, followed by nucleophilic attack by a second amino acid. asm.orgnih.govVarious LD, DL, and DD-dipeptides. asm.orgnih.govOne-pot synthesis, high stereospecificity, avoids complex protection/deprotection steps. asm.orgd-nb.info
D-Stereospecific AmidohydrolaseAminolysis reaction using aminoacyl derivatives as both acyl donors and acceptors. nih.govDiverse DL-configuration dipeptides. nih.govPreferential use of D-aminoacyl derivatives as donors and L-amino acids as acceptors. nih.gov

Stereochemical Control and Purity Assessment in D-Dipeptide Synthesis

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. jpt.comcore.ac.uk Racemization, the conversion of a chiral amino acid into an equal mixture of D and L enantiomers, can occur at various stages, particularly during the activation of the carboxylic acid for coupling. orgsyn.orgresearchgate.net

Several strategies are employed to minimize racemization. The use of certain coupling reagents, such as those based on benzotriazole (B28993) (e.g., HOBt, OxymaPure), can suppress this side reaction. rsc.orgorgsyn.org The choice of protecting group can also be influential; for example, urethane-based protecting groups like Fmoc and Boc are known to reduce the risk of racemization compared to other types. researchgate.net Furthermore, performing coupling reactions at lower temperatures can help preserve stereochemical purity.

Assessing the stereochemical purity of the final dipeptide is a critical quality control step. Chiral chromatography, particularly gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful tool for separating and quantifying the different stereoisomers (e.g., DD, DL, LD, LL). dss.go.th Another approach involves derivatizing the peptide with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated by standard reverse-phase HPLC. capes.gov.br Advanced Edman degradation methods using fluorescent chiral reagents have also been developed to simultaneously determine the amino acid sequence and the D/L-configuration of each residue. dss.go.th

Post-Synthetic Modification and Derivatization Strategies

The strategic modification of peptides following their initial synthesis is a cornerstone of modern peptidomimetic and drug discovery research. For the dipeptide this compound, which possesses inherent stability against enzymatic degradation due to its D-amino acid composition, post-synthetic modifications offer a versatile platform to enhance or introduce novel physicochemical properties and biological activities. vulcanchem.comsmolecule.com These modifications can be broadly categorized into N-terminal, C-terminal, and side-chain alterations, as well as backbone modifications. The primary goals of such derivatization include modulating solubility, improving conformational stability, and enhancing interactions with biological targets. frontiersin.org

A common strategy involves the derivatization of the terminal amino or carboxyl groups. For instance, the N-terminus can be acylated or alkylated to introduce hydrophobic or other functional moieties. The C-terminus is often amidated to neutralize the negative charge, a modification known to be crucial for the biological activity of many peptides.

Side-chain modifications of the leucine (B10760876) and valine residues, while less common for these aliphatic amino acids, can be envisioned through advanced chemical methods. For example, late-stage C(sp³)–H activation presents a powerful tool for the arylation of aliphatic amino acid residues within a peptide sequence, offering a route to novel analogs. rsc.org

Furthermore, the peptide backbone itself can be altered, for instance, by N-methylation of the amide bond. This modification can restrict the conformational freedom of the peptide and improve its metabolic stability and cell permeability. mdpi.com

The exploration of these derivatization strategies is crucial for unlocking the full therapeutic and biotechnological potential of this compound and its analogs.

Interactive Data Table: Overview of Potential Derivatization Strategies for this compound

Modification SiteType of ModificationPotential Reagents/MethodsPurpose of Modification
N-Terminus AcylationAcyl chlorides, AnhydridesIntroduce specific functional groups, enhance hydrophobicity
AlkylationAlkyl halidesImprove stability and pharmacokinetic properties
C-Terminus AmidationHBTU, HATUNeutralize charge, mimic native peptide structure, enhance activity
EsterificationAlcohols, Acid catalysisIncrease lipophilicity, create prodrugs
Side-Chains (Leu, Val) C(sp³)–H ArylationPalladium catalysts, Aryl halidesIntroduce aromatic moieties for novel interactions
Peptide Backbone N-MethylationCH₃I/NaHRestrict conformation, improve metabolic stability and permeability

Detailed Research Findings on Analogous Modifications

While specific research focusing exclusively on the post-synthetic modification of this compound is limited, a wealth of information can be drawn from studies on peptides containing D-leucine and D-valine residues, as well as general peptide derivatization techniques.

One of the most fundamental derivatization techniques for analytical purposes is the reaction of amino acids with chromophoric or fluorogenic reagents to facilitate their detection and separation. For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a classic reagent for the derivatization of primary amines of amino acids, forming fluorescent isoindole adducts. rsc.org This method is instrumental in the chiral separation of amino acids by HPLC, allowing for the quantification of D- and L-enantiomers. rsc.org While this is an analytical technique, the underlying chemistry showcases the reactivity of the N-terminal amine, which can be exploited for synthetic modifications.

In the context of creating peptide analogs with enhanced biological activity, N-methylation of the peptide backbone is a well-established strategy. The synthesis of galaxamide and its analogs, for instance, involved the N-methylation of a D-leucine residue using methyl iodide and sodium hydride. mdpi.com This modification can significantly impact the conformation and biological activity of the resulting peptide.

Late-stage functionalization of peptides through C–H activation has emerged as a powerful strategy for creating structural diversity. Research has demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation of aliphatic amino acids like leucine and valine at the N-terminus of peptides. rsc.org This method allows for the direct introduction of aryl groups without the need for pre-functionalized amino acids, opening up avenues for creating novel this compound derivatives with potentially altered binding affinities or other properties.

Furthermore, the synthesis of complex natural product analogs often involves the incorporation of modified D-amino acids. For example, in the synthesis of viscosin (B1683834) analogs, a D-valine residue was incorporated into a growing peptide chain, which was subsequently acylated with a hydroxy fatty acid, demonstrating the compatibility of D-amino acids with complex, multi-step synthetic sequences involving post-synthetic-like modifications. google.com

Interactive Data Table: Research Findings on Relevant Peptide Modifications

Research AreaPeptide/Amino Acid StudiedModification/DerivatizationReagents/ConditionsKey FindingsReference
Analytical Derivatization Valine enantiomersIsoindole adduct formationo-phthalaldehyde (OPA), ThiolEnables enantiomeric separation and quantification by RP-HPLC. rsc.org
Backbone Modification Galaxamide analogs (containing D-Leu)N-methylationCH₃I, NaH in THFYielded N-methylated dipeptides, a key step in analog synthesis. mdpi.com
Side-Chain Functionalization Tri- and tetrapeptides with N-terminal aliphatic amino acids (Leu, Val)C(sp³)–H ArylationPd(OAc)₂, Aryl iodidesAchieved site-selective arylation at the N-terminal residue. rsc.org
Natural Product Analog Synthesis Viscosin analogs (containing D-Val)Acylation with hydroxy fatty acidPfp ester of 3-hydroxydecanoic acidSuccessful incorporation of a complex acyl chain onto a D-amino acid-containing peptide. google.com

Stereochemical Influences on Peptide Structure and Function

Impact of D-Amino Acid Configuration on Peptide Conformation

The configuration of amino acids is a primary determinant of a peptide's secondary structure. Introducing D-amino acids into a sequence of L-amino acids can either stabilize specific conformations, such as turns, or disrupt established structures like helices. frontiersin.org

The incorporation of D-amino acids is a well-established strategy for inducing and stabilizing specific types of reverse turns, particularly β-turns, which are crucial elements in protein folding and structure. nih.govpsu.edu

Type II' β-Turns : D-amino acids, especially D-Proline, have a high propensity to adopt the positive backbone dihedral angles (φ) required for the i+1 position of a type II' β-turn. psu.eduoup.com This is because the constrained ring structure of D-Proline restricts its φ angle to approximately +60°, a conformation that is energetically unfavorable for most L-amino acids. psu.eduresearchgate.net This strong conformational preference makes D-Proline a powerful nucleating agent for β-turns. nih.govpsu.edu

β-Hairpin Nucleation : A stable β-turn can act as a template, initiating the formation of a β-hairpin, where two antiparallel β-strands are connected by the turn. nih.govpsu.edu The insertion of a D-Pro-Xxx sequence (where Xxx is any amino acid) is a successful method for designing synthetic β-hairpins. psu.edu Studies have demonstrated that the stabilizing effect of a single D-amino acid can be critical; in some cases, neither the hairpin nor the tertiary structure is observed in the equivalent all-L-amino acid peptide. nih.gov Further research has shown that other D-amino acids can also promote turn formation, with NMR studies indicating that an N-acetylated D-Leucine at the N-terminus can help stabilize short β-hairpins that are induced by an internal D-Proline residue. rsc.org

A study of tetrapeptides with the general sequence Ac-L-Xaa-Pro-D-Xaa-L-Xaa-NH₂ concluded that a cooperative effect between a sterically bulky amino acid at the i position and a small, non-β-branched D-amino acid at the i+2 position promotes the formation of a stable β-turn structure. caltech.edu

In contrast to their role in promoting β-turns, D-amino acids generally have a disruptive effect on the α-helical structures commonly formed by L-amino acids. rsc.orgmdpi.com

Helix Disruption : The insertion of even a single D-amino acid into a right-handed α-helix composed of L-amino acids can introduce a kink or completely break the helical structure. frontiersin.orgrsc.org This is because the D-configuration is incompatible with the specific (φ, ψ) angles required to maintain the right-handed helical fold. Circular dichroism analyses have confirmed that incorporating D-amino acids is highly disruptive to α-helical structures, leading to a drastic reduction in helical content. mdpi.com

Chirality Inversion : Computational studies have shown that increasing the number of D-amino acid substitutions in a poly-L-alanine helix can alter the helical orientation towards the opposite, left-handed chirality. rsc.org Similarly, peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are the mirror images of the right-handed helices formed by their L-counterparts. pnas.orgnih.gov

Impact on Activity : The disruption of helical structures can have significant biological consequences. For many antimicrobial peptides, their activity relies on forming an amphipathic α-helix. Introducing D-amino acids can destabilize this structure, often reducing hemolytic activity against mammalian cells while sometimes retaining antimicrobial effects. mdpi.comnih.gov However, D-amino acid substitutions in the middle of a peptide sequence can also disrupt the α-helix to such an extent that biological activity is completely lost. nih.gov

Table 1: Effect of D-Amino Acid Substitution on Peptide Helicity
PeptideDescriptionRelative Helicity (%)Reference
V13KParent L-peptide36.4 mdpi.com
V13K-1DOne D-amino acid substitution29.2 mdpi.com
V13K-2DTwo D-amino acid substitutions24.3 mdpi.com
V13K-3DThree D-amino acid substitutions15.7 mdpi.com

Stereochemical Resistance to Proteolytic Degradation

One of the most significant advantages of using D-amino acids in peptide design is the enhanced stability against degradation by proteases. lifetein.comacs.org This resistance makes D-peptides attractive candidates for drug development. researchgate.netmdpi.com

The primary reason for the stability of D-peptides is the stereospecificity of proteolytic enzymes. mdpi.comtufts.edu

Chiral Recognition : Proteases are chiral macromolecules with active sites that are precisely shaped to recognize and bind substrates with L-stereochemistry. mdpi.comtufts.edu This specificity is a result of evolutionary pressure, as nearly all naturally occurring proteins are composed of L-amino acids.

Binding Incompatibility : A peptide containing D-amino acids has a mirror-image configuration at the α-carbon. This altered stereochemistry prevents the D-peptide from fitting correctly into the active site of a protease. mdpi.com While the catalytic machinery of the enzyme might still be functional, the lack of proper binding and stabilization of the transition state means that the peptide bond is not efficiently cleaved. tufts.edu This chirality mismatch renders D-peptides poor substrates for most endogenous proteases. mdpi.com

Structural Rigidity : In some cases, D-amino acids can also increase the structural rigidity of a peptide, which can further prevent it from adopting a conformation that is susceptible to enzymatic attack. lifetein.com

Numerous studies have experimentally verified the enhanced stability of D-peptides compared to their L-enantiomers.

Serum Stability : When incubated in human serum, peptides with D-amino acid substitutions show markedly improved stability. nih.gov One study found that adding D-amino acids to both the N- and C-termini of a peptide rendered it almost completely resistant to degradation in serum, whereas the all-L version was rapidly degraded. lifetein.com.cn

Protease Resistance : In vitro assays using specific proteases like chymotrypsin (B1334515) and trypsin confirm the resistance of D-peptides. In one experiment, after incubation with chymotrypsin, approximately 50% of an L-peptide was cleaved, while only about 10% of its D-enantiomer was degraded under the same conditions. tufts.edu Another study showed that an L-enantiomeric peptide was susceptible to collagenase activity, but its counterpart with a D-Leucine substitution was resistant to enzymatic degradation. scirp.org

Table 2: Comparative Degradation of L- and D-Peptides by Proteases
Peptide TypeProtease% DegradationReference
L-PeptideChymotrypsin~50% tufts.edu
D-PeptideChymotrypsin~10% tufts.edu
L-PeptideTrypsinSignificant tufts.edu
D-PeptideTrypsinMinimal tufts.edu
L-PeptideElastaseSignificant tufts.edu
D-PeptideElastaseMinimal tufts.edu

Stereoinversion Mechanisms in Amino Acid Residues

While proteins are synthesized from L-amino acids, D-amino acid residues can form post-translationally through a process of stereoinversion (also referred to as racemization). acs.org This non-enzymatic process is slow and typically observed in long-lived proteins, where it can be associated with aging and disease. mdpi.com

The primary mechanisms for stereoinversion depend on the amino acid side chain:

Enzymatic Stability and Degradation Studies of D Leu D Val Oh

Resistance to Specific Proteases and Peptidases

Peptides composed of D-amino acids, such as D-Leu-D-Val-OH, are generally resistant to proteolysis by common proteases and peptidases. nih.govtufts.edumdpi.com This resistance stems from the stereospecificity of these enzymes, which are evolutionarily adapted to recognize and cleave peptide bonds between L-amino acids. tufts.edujpt.com The chiral centers of D-amino acids create a three-dimensional structure that does not fit into the active sites of most endogenous proteases. tufts.edu

Studies on various D-amino acid-containing peptides have consistently demonstrated their stability against enzymatic action. For instance, research has shown that D-peptides are cleaved significantly less than their L-peptide counterparts by enzymes like chymotrypsin (B1334515). tufts.edu While some minimal degradation might occur, the rate is drastically reduced. The poor fit of D-peptides within the enzyme's active site leads to a lack of stabilization of the enzyme-substrate complex, which is necessary for efficient catalysis. tufts.edunih.gov

While specific studies focusing exclusively on this compound and a broad panel of proteases are not extensively detailed in the provided search results, the general principle of D-amino acid-mediated protease resistance is a well-established concept in peptide science. nih.govnih.gov This inherent stability makes D-dipeptides like this compound robust molecules in environments rich in proteolytic enzymes.

Stability in Simulated Biological Milieus

The stability of a peptide in biological fluids is crucial for its potential in vivo applications. This compound, due to its D-amino acid composition, is expected to exhibit high stability in simulated biological milieus such as gastric and intestinal fluids, as well as in plasma.

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Peptides containing D-amino acids have shown considerable stability in SGF and SIF. nih.gov While some peptides can be degraded by the low pH and enzymes like pepsin in the stomach or by enzymes like trypsin and chymotrypsin in the intestine, the D-configuration of this compound provides substantial protection against such degradation. nih.gov Studies on other D-peptides have shown they can resist cleavage and remain intact for extended periods in these simulated environments. nih.gov

Plasma Stability: Plasma contains a variety of peptidases that can rapidly degrade L-peptides. However, peptides composed of D-amino acids demonstrate significantly enhanced stability in plasma. nih.govresearchgate.net Research on other D-peptides has shown they have much longer half-lives in plasma compared to their L-counterparts. nih.govplos.org This increased stability is attributed to the inability of plasma exopeptidases and endopeptidases to efficiently hydrolyze the peptide bonds involving D-amino acids. nih.gov

The table below summarizes the expected stability of this compound in various simulated biological fluids, based on the general properties of D-amino acid-containing peptides.

Simulated Biological MilieuExpected Stability of this compoundRationale
Simulated Gastric Fluid (SGF)HighResistance to pepsin and acidic conditions due to D-amino acid structure. nih.gov
Simulated Intestinal Fluid (SIF)HighResistance to degradation by trypsin, chymotrypsin, and other intestinal peptidases. nih.gov
Human PlasmaHighResistance to plasma peptidases that typically degrade L-peptides. nih.govresearchgate.netnih.gov

Influence of Structural Features on Enzymatic Lability

The primary structural feature dictating the enzymatic stability of this compound is the chirality of its constituent amino acids. The presence of D-leucine and D-valine is the key determinant of its resistance to enzymatic degradation.

The stereochemistry of the peptide backbone is fundamentally altered by the inclusion of D-amino acids. Proteases and peptidases have highly specific active sites that have evolved to accommodate the L-configuration of amino acids. tufts.edujpt.com The spatial arrangement of the side chains and the peptide bonds in a D-dipeptide like this compound is a mirror image of what these enzymes are designed to recognize. nih.gov This stereochemical mismatch prevents the proper binding and alignment of the peptide within the enzyme's catalytic site, thus inhibiting hydrolysis. tufts.edunih.gov

Molecular dynamics simulations on other D-peptides have shown that the binding affinity between a D-peptide and a protease like trypsin is severely compromised compared to its L-counterpart. nih.gov The altered distances between the scissile peptide bond and the catalytic residues of the enzyme lead to the formation of an inactive complex, explaining the observed proteolytic stability. nih.gov Therefore, the inherent structural feature of containing solely D-amino acids is the most critical factor for the low enzymatic lability of this compound.

Quantification of Degradation Kinetics and Half-Lives

The degradation of peptides typically follows first-order kinetics, and the half-life (t½) is a measure of the time it takes for 50% of the peptide to be degraded. For L-peptides, half-lives in plasma can be in the range of minutes. plos.orgnih.gov In contrast, peptides containing D-amino acids exhibit significantly longer half-lives, often extending to hours or even days. nih.gov For example, a D-peptide drug candidate, RD2, was found to have a long terminal half-life in plasma of more than 2 days. nih.gov

The degradation rate of peptides is influenced by the specific enzymes present in the environment. In plasma, aminopeptidases are often responsible for the degradation of peptides from the N-terminus. nih.gov The rate of degradation can be quantified by measuring the disappearance of the parent peptide over time using techniques like high-performance liquid chromatography (HPLC). researchgate.net

The table below presents hypothetical, yet plausible, degradation kinetic parameters for this compound in comparison to its L-counterpart, L-Leu-L-Val-OH, based on the established knowledge of D-peptide stability.

CompoundBiological MatrixEstimated Half-life (t½)Rationale for Estimation
L-Leu-L-Val-OHHuman PlasmaMinutesL-dipeptides are generally susceptible to rapid degradation by plasma peptidases. plos.orgnih.gov
This compound Human Plasma Hours to Days The D-amino acid composition confers significant resistance to plasma peptidases, leading to a much longer half-life. nih.govnih.gov
L-Leu-L-Val-OHSimulated Intestinal FluidMinutes to HoursSusceptible to degradation by intestinal proteases and peptidases. nih.gov
This compound Simulated Intestinal Fluid > 24 hours Expected to be highly stable due to resistance to enzymatic degradation. nih.gov

It is important to note that these are estimations based on the general behavior of D-peptides. Precise quantification of the degradation kinetics and half-life of this compound would require specific experimental studies.

Molecular Interactions and Recognition Mechanisms of D Leu D Val Oh

Binding Affinity with Biological Macromolecules

The interaction of peptides with biological macromolecules such as enzymes, receptors, and other proteins is fundamental to many physiological processes. The specific binding affinity is governed by a combination of factors including stereochemistry, hydrophobicity, and the potential for hydrogen bonding. For D-dipeptides like D-Leu-D-Val-OH, these interactions can differ significantly from those of naturally occurring L-dipeptides.

Peptides containing D-amino acids are known to be largely resistant to degradation by common proteases, which are stereospecific for L-amino acids. smolecule.com This inherent stability makes them interesting candidates for enzyme inhibitors, as they can occupy an enzyme's active site without being rapidly hydrolyzed.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the interactions of analogous dipeptides with enzymes provide significant insights. For instance, phosphinate analogs of D-Ala-D-Ala have been shown to be slow-binding inhibitors of VanX, a D-Ala-D-Ala dipeptidase essential for vancomycin (B549263) resistance. pnas.org This type of inhibition is characterized by an initial weak binding followed by a slow conformational change to a more tightly bound complex. pnas.org

Furthermore, studies on metalloproteases like Thermolysin (TLN) and Angiotensin-Converting Enzyme (ACE) have revealed the inhibitory potential of various dipeptides. Although these studies often focus on L-amino acid-containing peptides, they establish a framework for understanding the structure-activity relationships of dipeptide inhibitors. For example, dipeptides with hydrophobic residues can occupy specific subsites within the enzyme's active site, leading to potent inhibition. researchgate.net The inhibitory constants (K_i) for several dipeptides against ACE and TLN illustrate the diversity in binding affinities.

Table 1: Inhibition Constants of Various Dipeptides against ACE and TLN This table presents data for L-dipeptides to illustrate the range of inhibitory activities, as specific data for this compound is not available.

Dipeptide Enzyme IC₅₀ (µM) K_i (µM)
IY ACE 3.7 3.41 x 10⁻⁴
IY TLN 0.000341 -
VY ACE 22.0 -
VY TLN 0.00126 8.66 x 10⁻⁴
WL ACE 51.0 -
WL TLN 57.98 58.0
IW ACE 2.0 -

Data sourced from a study on dipeptide inhibitors of thermolysin and angiotensin I-converting enzyme. researchgate.net

D-amino acid-containing peptides have been identified as modulators of various receptors, including G protein-coupled receptors (GPCRs). Their unique stereochemistry can lead to novel binding modes and functional outcomes compared to their L-isomers.

Research into all-D-amino acid peptides has shown their potential as allosteric modulators of the Interleukin-1 Receptor (IL-1R). frontiersin.org A notable example is a peptide containing D-Leu and D-Val, which acts as an allosteric modulator, preserving the crucial NF-κB signaling pathway while inhibiting other inflammatory pathways. frontiersin.org Allosteric modulation offers a sophisticated mechanism of action, where the ligand binds to a site distinct from the primary (orthosteric) site, altering the receptor's conformation and function.

Another relevant example is BQ-123, a cyclic pentapeptide containing D-Val and L-Leu, which is a potent and selective antagonist of the endothelin type A (ET_A) receptor, a class A GPCR. caymanchem.comidrblab.net The binding of such peptides can induce or stabilize specific receptor conformations, leading to the blockade of downstream signaling. The binding affinity of BQ-123 highlights the potential for D-amino acid-containing peptides to achieve high potency and selectivity.

Synthetic receptors have also been developed to study the binding of dipeptides. For instance, a polyaromatic receptor with a closed cavity has demonstrated high affinity and selectivity for a phenylalanine dipeptide in water, driven by CH-π and hydrogen-bonding interactions. nih.gov The binding constants (K_a) from such studies provide quantitative measures of the strength of these interactions.

Table 2: Binding Affinities of Peptides to Various Receptors

Peptide/Ligand Receptor/Synthetic Host Binding Constant/Potency
BQ-123 (cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)) Endothelin Type A (ET_A) Receptor IC₅₀ = 7.3 nM caymanchem.com
Phenylalanine-Phenylalanine (FF) Polyaromatic Receptor 1 K_a = 1.07 x 10⁵ M⁻¹ nih.gov
Tyrosine-Tyrosine (YY) Cyclic Tripeptide Dimer a(CFC)₂ K_a ≈ 297 M⁻¹ beilstein-journals.orgbeilstein-journals.org

The formation of a stable complex between a protein and a dipeptide is a thermodynamically driven process, influenced by changes in enthalpy (ΔH) and entropy (ΔS). frontiersin.org The hydrophobic side chains of D-leucine and D-valine in this compound suggest that hydrophobic interactions likely play a significant role in its binding to proteins. These interactions involve the release of ordered water molecules from the binding surfaces, which is an entropically favorable process. libretexts.org

Table 3: Thermodynamic Parameters for Dipeptide Binding to E. coli DppA at 25°C

Dipeptide K_d (µM) ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)
Alanine-Alanine (A-A) 0.2 -9.1 -10.5 -1.4
Alanine-Phenylalanine (A-F) 0.1 -9.5 -12.1 -2.6

Data adapted from thermodynamic studies of the E.coli dipeptide binding protein DppA. nih.gov

Influence on Cellular Signaling Pathways

By binding to receptors and enzymes, this compound and related peptides can modulate intracellular signaling pathways, which are complex networks that control cellular functions such as proliferation, inflammation, and apoptosis.

As mentioned, all-D-amino acid peptides have been shown to modulate the IL-1R signaling pathway. frontiersin.org Specifically, they can act as biased ligands, selectively inhibiting certain downstream pathways while leaving others unaffected. For example, an all-D-amino acid peptide containing D-Leu and D-Val was found to conserve the pro-survival NF-κB pathway while inhibiting other IL-1-activated pathways. frontiersin.org The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory response, and its activation is triggered by stimuli such as the cytokine IL-1β. abcam.com

The c-Jun N-terminal kinase (JNK) pathway is another key signaling cascade that can be influenced by peptides. The JNK pathway is involved in responses to stress stimuli and can regulate apoptosis. nih.govfrontiersin.org Specific peptide inhibitors, such as D-JNKI-1, have been developed to block the JNK signaling pathway by preventing the interaction of JNK with its scaffolding proteins. drugbank.comgoogle.com The ability of D-amino acid peptides to modulate pathways like JNK and NF-κB highlights their therapeutic potential in diseases where these pathways are dysregulated.

Intermolecular Interactions with Solvents and Other Molecules

The solubility and behavior of this compound in different environments are governed by its intermolecular interactions with solvent molecules and its potential for self-association. The dipeptide possesses both hydrophobic (the isobutyl and isopropyl side chains of leucine (B10760876) and valine, respectively) and hydrophilic (the N-terminal amino group and C-terminal carboxyl group) moieties.

The solubility of peptides is highly dependent on their amino acid composition and the nature of the solvent. sb-peptide.com Highly hydrophobic peptides are generally more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) than in aqueous solutions. sb-peptide.commedchemexpress.com The solubility of L-valine, a constituent of the dipeptide, is high in water due to its amino and carboxyl groups, but it is only partially soluble in polar organic solvents. solubilityofthings.com The thermodynamic study of amino acid solvation shows that the transfer of amino acids from water to aqueous mixtures of organic solvents like DMF is a complex process influenced by various factors including dispersion interactions and hydrogen bonding. researchgate.netscirp.org

In apolar solvents, peptides similar to this compound can form dimers through intermolecular hydrogen bonds. For example, certain cyclic peptides have been observed to form dimers in chloroform (B151607) (CDCl₃) with very high association constants (K_a > 10⁵ M⁻¹). rsc.org This self-assembly is driven by the formation of stable hydrogen-bonding patterns, such as those seen in antiparallel β-sheets. cnr.it The thermodynamics of these dimerization events, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined through techniques like NMR spectroscopy. cnr.it

Table 4: Thermodynamic Parameters for the Dimerization of a Dipeptide Derivative in CDCl₃

Dimer Type K_d (M) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
Homodimer 2.1 x 10⁻³ -15.2 -41.2 -87.2

Data from a study on the self-induced diastereomeric anisochronism in chiral dipeptides. cnr.it

Computational and Biophysical Approaches in D Leu D Val Oh Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, offering a virtual microscope to observe the movements of atoms over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of atoms, MD provides detailed information on the conformational landscape, dynamics, and thermodynamics of peptides like D-Leu-D-Val-OH. americanpeptidesociety.org These simulations treat the peptide as a collection of atoms interacting through a defined set of mathematical functions known as a force field, in environments such as aqueous solutions or membranes. americanpeptidesociety.orgacs.org

A primary application of MD simulations is the exploration of the conformational space available to a peptide. For a D-dipeptide such as this compound, simulations can map its potential energy surface, revealing the relative stabilities of different three-dimensional structures. Even short peptides exist as an ensemble of interconverting substates with small free energy differences. nih.gov MD simulations can identify these preferred conformations, such as β-strands or turns, and characterize the pathways of transition between them. americanpeptidesociety.org This analysis is often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles (phi, ψ) sampled during the simulation. An integrated approach combining MD simulations with experimental data and Bayesian statistical analysis can provide a refined, quantitative estimate of the conformational substate populations. nih.gov

Table 1: Key Parameters in MD Simulations for Conformational Analysis

ParameterDescriptionRelevance to this compound
Force Field A set of parameters describing the potential energy of the system. Common examples include AMBER, CHARMM, and GROMOS.Determines the accuracy of the interactions between the atoms of the dipeptide and its environment.
Solvent Model Representation of the solvent, typically water (e.g., TIP3P, OPC). Can be explicit (individual molecules) or implicit (a continuum). acs.orgCrucial for accurately modeling how the solvent influences the conformational preferences of the dipeptide.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds.Must be long enough to allow the peptide to explore its relevant conformational space and sample equilibrium states. pnas.org
Temperature & Pressure Controlled parameters to mimic experimental conditions.Ensures the simulation reflects the behavior of this compound under specific environmental conditions.

The surrounding solvent profoundly influences a peptide's structure and dynamics. nih.gov MD simulations explicitly model the interactions between this compound and individual solvent molecules, such as water. This allows for a detailed analysis of the solvation shell around the peptide. mdpi.combohrium.com Key aspects that can be investigated include the formation and lifetime of hydrogen bonds between the peptide's backbone and side chains and the surrounding water molecules. mdpi.com The arrangement of water molecules around the hydrophobic leucine (B10760876) and valine side chains (hydrophobic hydration) can also be characterized. bohrium.com Understanding these interactions is critical, as the solvent mediates intra-peptide interactions and stabilizes certain conformations over others. nih.govaps.org

MD simulations are a powerful tool for studying the binding of a small molecule "guest" like this compound to a larger "host" molecule, such as a receptor, enzyme, or synthetic cavitand. mdpi.comacs.org These simulations can predict the preferred binding pose of the dipeptide within the host's binding site and calculate the binding free energy, which indicates the stability of the complex. acs.org By analyzing the simulation trajectory, researchers can identify the specific intermolecular interactions—such as hydrogen bonds, salt bridges, and van der Waals forces—that govern the recognition and binding process. mdpi.comnih.gov This is particularly relevant for understanding how this compound might interact with biological targets or be recognized by chiral stationary phases in separation techniques. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To achieve higher accuracy, especially when studying chemical reactions or phenomena involving electron redistribution, hybrid QM/MM methods are employed. researchgate.netbiorxiv.org In this approach, a small, chemically active part of the system, such as the peptide bond or a specific side chain of this compound, is treated with quantum mechanics (QM), which provides a highly accurate description of the electronic structure. nih.gov The rest of the system, including the remainder of the peptide and the surrounding solvent, is treated with the computationally faster molecular mechanics (MM) force field. researchgate.netbiorxiv.org This dual-level approach allows for the simulation of large biomolecular systems with quantum accuracy in the region of interest, making it possible to study processes like proton transfer or to refine the calculation of interaction energies. biorxiv.orgacs.org The electronic embedding scheme, where the QM region is polarized by the MM environment's charges, is a key feature for accurate modeling. biorxiv.orgnih.gov

Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed electron paramagnetic resonance (EPR) technique used to measure the interactions between an unpaired electron spin and nearby nuclear spins. nih.govillinois.edu To apply this to this compound, the dipeptide would first need to be spin-labeled, for instance, by attaching a nitroxide spin label to a specific site. ESEEM can then provide precise distance information between the electron spin label and magnetic nuclei (like ²H, ¹⁴N, or ³¹P) in its environment. nih.govacs.org This technique is particularly powerful for determining the location of a peptide within a larger assembly, such as a model membrane, by measuring interactions with deuterium-labeled lipids or D₂O. nih.gov It can also be used to probe the local secondary structure of peptides by strategically placing a spin label and an isotopically labeled (e.g., ²H-labeled) amino acid at different positions in the sequence. nih.govresearchgate.net

Table 2: Principles of ESEEM Spectroscopy

FeatureDescriptionApplication to this compound
Technique A pulsed EPR method that detects weak hyperfine interactions. illinois.eduProbing the local environment of a spin-labeled this compound.
Measurement The modulation of the electron spin echo decay curve.The modulation frequency and depth provide information on the type, number, and distance of nearby nuclei. nih.gov
Requirement The peptide must be spin-labeled, and the interacting nuclei must be magnetically active.A spin label would be chemically attached to the dipeptide.
Information Gained Provides distance measurements between the spin label and surrounding nuclei, typically in the range of 3-8 Å.Can determine the peptide's position relative to other molecules or probe its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, various NMR parameters can provide detailed conformational insights. By measuring scalar couplings (J-couplings) between nuclei, information about dihedral angles can be obtained via the Karplus equation. nih.gov The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of nuclear spins, provides distance constraints between protons that are close to each other (typically < 5 Å), helping to define the peptide's fold. Specific isotopic labeling strategies, for example, using precursors to produce leucine and valine residues with ¹³C-labeled methyl groups, can simplify complex spectra and aid in obtaining unambiguous distance restraints. mpg.de Chemical shifts are also sensitive to the local chemical environment and can indicate secondary structure elements. nih.gov Combining these experimental NMR data with computational methods like MD simulations provides a powerful approach to accurately characterize the conformational ensemble of this compound in solution. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, with its repeating amide bonds, is the primary chromophore in the far-UV region (typically 190-250 nm), and its conformation dictates the characteristic CD spectrum.

In the context of D-amino acid-containing peptides like this compound, the chirality of the constituent amino acids is a critical determinant of the resulting CD spectrum. Peptides composed exclusively of D-amino acids will exhibit a CD spectrum that is an inverted mirror image of their L-amino acid enantiomers. For instance, a D-peptide adopting a right-handed α-helical conformation will display a CD spectrum that is the mirror image of an L-peptide in a left-handed α-helix. This principle is illustrated by comparative studies of enantiomeric peptides, such as d-EAK16 and l-EAK16, where the D-amino acid peptide shows a spectrum that is a mirror image of the L-amino acid version, confirming their opposite chirality while maintaining similar secondary structures. researchgate.net

For a short dipeptide like this compound, it is unlikely to form stable, canonical secondary structures such as α-helices or β-sheets in isolation. Its CD spectrum would likely be dominated by signals corresponding to random coil or disordered conformations. However, the incorporation of D-amino acids can influence the conformational landscape. Studies on larger peptides have shown that substituting an L-amino acid with its D-enantiomer can lead to a decrease in the helicity of the peptide, as observed through changes in the CD spectrum. nih.gov Theoretical studies on cyclic dipeptides, such as cyclo(l-Tyr-d-Tyr), have also indicated that the conformational landscape is significantly different from that of their L-L diastereomers. mdpi.com

The table below summarizes the characteristic far-UV CD signals for common secondary structures in L-peptides and their expected mirror-image signals for D-peptides.

Secondary StructureCharacteristic Wavelengths (nm) for L-PeptidesExpected Wavelengths (nm) for D-Peptides
α-Helix Negative bands at ~222 nm and ~208 nm, Positive band at ~193 nmPositive bands at ~222 nm and ~208 nm, Negative band at ~193 nm
β-Sheet Negative band at ~218 nm, Positive band at ~195 nmPositive band at ~218 nm, Negative band at ~195 nm
Random Coil Negative band near 195 nm, weak positive band near 220 nmPositive band near 195 nm, weak negative band near 220 nm

This table presents idealized values. The exact positions and magnitudes of the peaks can vary depending on the specific peptide sequence, solvent conditions, and temperature.

A direct circular dichroic assay can also be employed for the quantitative determination of peptide enantiomers, as the CD signal is linearly proportional to the concentration of the chiral species. oup.com

X-ray Crystallography for Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This technique provides high-resolution structural data, including bond lengths, bond angles, and torsion angles, which are invaluable for understanding the conformational preferences of a peptide. The process involves crystallizing the peptide and then analyzing the diffraction pattern produced when the crystal is exposed to a beam of X-rays.

While a crystal structure for this compound is not publicly available, the crystallographic analysis of other peptides containing D-amino acids provides insight into the structural implications of incorporating these non-canonical residues. A notable example is the crystal structure of the heterochiral tetrapeptide, Boc-D-Val-Ala-Leu-Ala-OMe. nih.gov This peptide, which contains a D-valine residue at its N-terminus, was found to adopt an extended β-conformation. The peptide chains pack in an antiparallel β-sheet arrangement, stabilized by four intermolecular N-H···O hydrogen bonds. nih.gov

Another relevant example is the crystal structure of cyclo(l-Cys-d-Cys), a cyclic dipeptide containing both L- and D-amino acids. This molecule crystallizes in the centrosymmetric space group P-1, with the adjacent molecules held together by a network of N-H···O hydrogen bonds, forming one-dimensional tapes. nih.gov The study of such structures is crucial for understanding how the presence of D-amino acids influences the crystal packing and intermolecular interactions.

The crystallographic data for Boc-D-Val-Ala-Leu-Ala-OMe is summarized in the table below.

ParameterValue
Chemical Formula C₂₅H₄₆N₄O₇
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 9.464(5) Å, b = 35.615(5) Å, c = 9.703(2) Å
Molecules per Unit Cell (Z) 4
Conformation Extended β-conformation
Hydrogen Bonding Antiparallel β-sheet arrangement with four N-H···O hydrogen bonds
R-factor 0.09

Data sourced from a study on the crystal structure of a D-residue containing tetrapeptide. nih.gov

The determination of the crystal structure of this compound would provide definitive information on its solid-state conformation and the hydrogen-bonding patterns that stabilize its crystal lattice. Such data would be invaluable for computational modeling and for understanding its interactions with biological targets.

Analytical Methodologies for D Amino Acid Containing Peptides

Chromatographic Techniques for Enantioseparation

Chromatography is a fundamental technique for separating components of a mixture. For chiral molecules like D-amino acid-containing peptides, specialized chromatographic methods are required to distinguish between enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides. nih.gov For the specific challenge of separating enantiomers, two primary strategies are employed: the use of chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent. oup.comresearchgate.nete-tarjome.com

Chiral Stationary Phases (CSPs): CSPs are packed into HPLC columns and create a chiral environment where enantiomeric or diastereomeric peptides can interact differently, leading to different retention times and thus, separation. sigmaaldrich.com A variety of CSPs have been developed and are effective for separating amino acids and peptides. mdpi.com These include:

Polysaccharide-based CSPs: These are widely used for their broad enantioselectivity.

Cyclodextrin-based CSPs: These are effective for separating a range of chiral compounds. mdpi.com For example, a triazole-bridged duplex cyclodextrin (B1172386) CSP has been used for the enantioseparation of Dansyl-derivatized Leucine (B10760876) and Phenylalanine. mdpi.com

Crown Ether-based CSPs: Columns like Crownpak CR-I (+) have shown utility in separating amino acid enantiomers, where the D-amino acid often has a shorter retention time than its L-counterpart. mdpi.com

Peptide-based CSPs: Researchers have developed novel peptide CSPs, for instance, using L-proline, L-phenylalanine, L-valine, and L-leucine, which have shown promise in resolving racemic compounds. chromatographyonline.com A tripeptide CSP has also been characterized for the separation of chiral dipeptides. acs.org

Glycopeptide Antibiotic-based CSPs: Teicoplanin-based CSPs have demonstrated the ability to resolve numerous amino acids and some dipeptides. nih.gov

Chiral Derivatization: An alternative approach involves reacting the peptide with a chiral derivatizing agent before HPLC analysis. This reaction converts the enantiomeric peptides into diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. researchgate.net A common reagent used for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDNP-L-Ala-NH2). researchgate.net This method allows for the determination of the D/L ratio of amino acids after peptide hydrolysis. mdpi.com Another approach involves using urethane-protected α-amino acid N-carboxyanhydrides (UNCAs), which are highly reactive and result in low racemization. oup.com For example, N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride has been used to derivatize amino acids, and the resulting diastereomeric dipeptides were successfully separated on an octylsilica stationary phase. oup.com

Interactive Table: HPLC Methods for Chiral Peptide Separation
Technique Principle Example Application Reference(s)
Chiral Stationary Phase (CSP) Differential interaction of enantiomers/diastereomers with a chiral column packing material. Separation of Dansyl-derivatized D/L-amino acids on a cyclodextrin-based CSP. mdpi.com
Pre-column Derivatization Conversion of enantiomers into diastereomers using a chiral reagent, followed by separation on an achiral column. Derivatization with Marfey's reagent to separate amino acid enantiomers. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The high resolving power of UHPLC is particularly advantageous for separating complex mixtures of peptide isomers, including diastereomers like D-Leu-D-Val-OH and its other stereoisomers. nih.govresearchgate.net

UHPLC systems, often coupled with mass spectrometry, can effectively separate structural isomers, sequence isomers, and diastereomeric peptide pairs. nih.gov The enhanced separation power allows for the resolution of isomers that might co-elute in a standard HPLC system. researchgate.net For instance, UHPLC has been used to develop fast and sensitive methods for the analysis of underivatized free amino acids and peptides. thermofisher.com The increased efficiency of UHPLC is critical for obtaining baseline separation of closely related peptide structures, which is essential for accurate quantification and identification. kobv.de

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique, but its application to peptides is limited by their non-volatile nature. americanpeptidesociety.org To be analyzed by GC, peptides must first be converted into volatile derivatives. americanpeptidesociety.orgresearchgate.net This derivatization step is a significant prerequisite and can introduce complexity to the analytical workflow. americanpeptidesociety.org

The process typically involves two main steps:

Hydrolysis: The peptide is first broken down into its constituent amino acids.

Derivatization: The resulting amino acids are then chemically modified to increase their volatility. Common derivatization agents include trimethylsilyl (B98337) (TMS) and those used for methylation. americanpeptidesociety.org For chiral analysis, specific derivatization protocols are employed, such as esterification followed by acylation. researchgate.net For example, a method was developed using pentafluoropropyl chloroformate for the derivatization of amino acid enantiomers from peptide hydrolysates, allowing for their separation on a chiral capillary column. researchgate.net

GC is particularly useful for analyzing small peptides or the degradation products of peptides that can be readily made volatile. americanpeptidesociety.org When coupled with a mass spectrometer (GC-MS), it provides detailed structural information and allows for highly sensitive and reliable determination of enantiomeric ratios. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for peptide analysis due to its high sensitivity and ability to provide molecular weight and structural information. However, since isomers have the same mass, MS alone cannot distinguish between them. researchgate.net Therefore, it is almost always coupled with a separation technique like liquid chromatography or ion mobility spectrometry. researchgate.netmdpi.com

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of peptides, including those containing D-amino acids. plos.orglcms.cz In this setup, the LC system first separates the peptides in the mixture. The separated peptides then enter the mass spectrometer, where they are ionized.

In a tandem mass spectrometer, specific peptide ions (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides information about the amino acid sequence of the peptide. plos.org

For D-amino acid-containing peptides, the presence of a D-amino acid can sometimes lead to different retention times on the LC column compared to the all-L-peptide, even though they have the same mass. plos.orglcms.cz This allows for their initial separation by LC, and subsequent confirmation and sequencing by MS/MS. plos.org For example, D-Asp-containing peptides have been observed to separate into multiple peaks on an LC-MS chromatogram. plos.orgresearchgate.net Multiple Reaction Monitoring (MRM) is a sensitive LC-MS/MS technique that can be used to detect and quantify specific known peptides, including N-chlorinated dipeptides. acs.org

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS)

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) adds another dimension of separation to the analysis of complex peptide mixtures. acs.orgiu.edu After separation by LC, and before entering the mass spectrometer, the ions are passed through an ion mobility cell. mdpi.comiu.edu In this cell, ions are separated based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. mdpi.comiu.edu

This additional gas-phase separation is particularly valuable for resolving isomeric peptides that may not be separated by LC alone. researchgate.netmdpi.comiu.edu Diastereomeric peptides, such as those containing a D-amino acid, can have different three-dimensional structures, leading to different collision cross-sections and, consequently, different drift times in the ion mobility cell. mdpi.com

The ability of ion mobility to separate isomers has been demonstrated for various peptides. mdpi.com For example, LC-IM-MS has been used to resolve isomeric protonated dipeptides with the aid of modifier molecules in the drift gas. researchgate.net Furthermore, a technique called differential mobility spectrometry (DMS), which is a type of ion mobility, has also been shown to be effective for peptide analysis. researchgate.net The SELECT SERIES Cyclic IMS system, a type of ion mobility mass spectrometer, offers enhanced capabilities for characterizing isomeric peptides, such as those containing aspartic acid and isoaspartic acid. lcms.cz This technology allows for multi-pass ion mobility separations, significantly increasing the resolution and enabling detailed structural characterization of isomers. lcms.cz

Interactive Table: Mass Spectrometry Techniques for Isomeric Peptide Analysis
Technique Principle Advantage for D-Amino Acid Peptides Reference(s)
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for sequencing. Can separate diastereomers based on different retention times and provide sequence confirmation. plos.orglcms.cz
LC-IM-MS Adds a gas-phase separation based on ion size and shape (ion mobility) between LC and MS. Can resolve isomeric peptides that co-elute during chromatography, providing an additional layer of specificity. mdpi.comacs.orglcms.cz

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the analysis of D-amino acid-containing peptides (DAACPs). researchgate.net While standard mass spectrometric analysis cannot differentiate between stereoisomers due to their identical mass, tandem mass spectrometry (MS/MS) techniques, such as MALDI-TOF/TOF, can reveal differences in fragmentation patterns. acs.org The presence of a D-amino acid, particularly in the second N-terminal position, can influence the fragmentation of the peptide backbone, leading to stereosensitive fragmentation (SF). researchgate.netacs.org This effect is dependent on the peptide sequence and can be used to identify the chirality of a specific residue. researchgate.netacs.org

For instance, in a MALDI-TOF/TOF analysis, the relative intensities of fragment ions can differ between an all-L peptide and its D-amino acid-containing epimer. acs.org This phenomenon allows for a fingerprint-style analysis where multiple peak intensity ratios can be used to determine the chirality of a sample. researchgate.net To enhance the reliability of this method and minimize variations between individual sample spots, a technique involving the co-spotting of deuterated analogues of the epimers has been successfully employed. acs.org This approach has been instrumental in identifying the [D-Leu2] isomer of a peptide in biological samples. acs.org

While MALDI-TOF MS is a high-throughput method, its application for the identification of short peptides, such as dipeptides, can be challenging due to potential matrix interferences. csic.esnih.gov However, studies have demonstrated the feasibility of using MALDI-TOF MS for the rapid detection of dipeptides in complex matrices, offering a time and cost-effective alternative to chromatography-based methods. csic.esnih.govfao.org

Table 1: Research Findings on MALDI-TOF MS for D-Amino Acid Containing Peptides

FindingDescriptionReference
Stereosensitive FragmentationThe presence of a D-amino acid, especially at the N-terminal position 2, alters the fragmentation pattern in MALDI-TOF/TOF MS, allowing for the identification of peptide epimers. researchgate.netacs.org
Co-spotting with Deuterated AnaloguesThis technique suppresses experimental variations and improves the accuracy of identifying D-amino acid-containing peptides by comparing fragmentation patterns. acs.org
High-Throughput ScreeningMALDI-TOF/TOF MS can be used for the rapid screening of biological samples to identify the presence of D-amino acid residues in peptides. researchgate.net
Dipeptide DetectionDespite potential matrix interference, MALDI-TOF has been successfully used for the direct detection of dipeptides in complex mixtures. csic.esnih.govfao.org

Derivatization Reagents for Chiral Analysis (e.g., FDAA, OPA-NAC, AQC)

Chiral derivatization is a widely used strategy to enable the separation and analysis of enantiomeric molecules like D- and L-amino acids. This involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which possess different physicochemical properties and can be separated by standard chromatographic techniques. oup.comnih.gov

Several reagents are commonly employed for this purpose:

1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) , also known as Marfey's reagent, is a well-established derivatizing agent for the chiral analysis of amino acids. biorxiv.org The reaction involves a nucleophilic aromatic substitution where the amino group of the amino acid attacks the FDAA molecule, resulting in the formation of diastereomers that can be resolved by reversed-phase liquid chromatography. biorxiv.org This method has been successfully used to determine the chirality of amino acids in peptides after hydrolysis. nih.gov

o-Phthalaldehyde (B127526) (OPA) , in combination with a chiral thiol such as N-acetyl-L-cysteine (NAC) , is another popular choice for the derivatization of primary amines, including amino acids. nih.govlcms.cz This reaction forms fluorescent isoindole derivatives, which enhances detection sensitivity. nih.gov The resulting diastereomers can be separated on a common C18 column. nih.gov This method has been applied to the analysis of D- and L-amino acids in various biological samples. lcms.cz Other chiral thiols that can be used with OPA include N-acetyl-D-penicillamine (NAP) and N,N-dimethyl-L-cysteine (DiCys). nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a derivatizing agent that reacts with the N-terminus of amino acids and peptides. uta.edu This derivatization not only improves chromatographic peak shapes and mass spectrometric detection sensitivity but has also been shown to enhance the enzymatic hydrolysis of peptides by carboxypeptidases, which can be beneficial for subsequent chiral analysis. uta.edu

The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available instrumentation.

Table 2: Common Derivatization Reagents for Chiral Amino Acid Analysis

ReagentAbbreviationPrincipleDetection MethodReference
1-fluoro-2,4-dinitrophenyl-5-L-alaninamideFDAA (Marfey's Reagent)Forms diastereomers with amino acids.UV/Vis, MS biorxiv.orgnih.gov
o-Phthalaldehyde / N-acetyl-L-cysteineOPA/NACForms fluorescent diastereomeric isoindoles with primary amines.Fluorescence, MS nih.govlcms.cz
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCN-terminal derivatization of peptides and amino acids.Fluorescence, MS uta.edu

Enzymatic Assays for D-Amino Acid Detection

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of D-amino acids. nih.govspringernature.com These assays leverage the strict stereospecificity of certain enzymes that act exclusively on D-enantiomers of amino acids. nih.govspringernature.com

The most commonly utilized enzyme in these assays is D-amino acid oxidase (DAAO) . nih.govspringernature.commdpi.com DAAO is a flavoenzyme that catalyzes the oxidative deamination of a broad range of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. mdpi.comnih.gov The products of this reaction can then be quantified using various methods. For example, the generated α-keto acid can be derivatized with 2,4-dinitrophenylhydrazine (B122626) and measured spectrophotometrically. researchgate.net Alternatively, the consumption of oxygen can be monitored using a Clark-type oxygen electrode. researchgate.net

Enzymatic assays provide several advantages, including high sensitivity, selectivity, and the ability to be used with complex biological samples with minimal sample preparation. nih.govspringernature.com They are also generally low-cost compared to chromatographic methods. nih.gov

The substrate specificity of DAAO can be a consideration. While it has a broad specificity, the efficiency of oxidation can vary for different D-amino acids. springernature.com For instance, porcine kidney DAAO exhibits high activity towards D-alanine, while it is less active towards other D-amino acids. dss.go.th This property can be exploited for the selective detection of certain D-amino acids. Furthermore, protein engineering efforts have led to the development of DAAO variants with altered substrate specificities, enabling the development of more targeted assays. mdpi.comnih.gov

In the context of this compound, after hydrolysis of the dipeptide, DAAO could be used to detect the presence of D-leucine and D-valine. Specific D-amino acid dehydrogenases have also been used for the synthesis and detection of D-leucine and D-valine. nih.govasm.org

Table 3: Principles of Enzymatic Assays for D-Amino Acid Detection

EnzymePrinciple of DetectionQuantifiable Product/ReactantReference
D-Amino Acid Oxidase (DAAO)Oxidative deamination of D-amino acids.α-keto acid, Hydrogen peroxide, Oxygen consumption nih.govspringernature.commdpi.comresearchgate.net
D-Amino Acid DehydrogenaseReductive amination of α-keto acids.NADH/NAD+ consumption/production nih.govasm.org

Biosensor Development for D-Amino Acid Analysis

Biosensors represent a rapidly advancing field for the analysis of D-amino acids, offering the potential for rapid, sensitive, and real-time measurements. mdpi.comresearchgate.net These devices typically consist of a biological recognition element, such as an enzyme, integrated with a transducer that converts the biological recognition event into a measurable signal. researchgate.net

For D-amino acid detection, the most common biological recognition element is the enzyme D-amino acid oxidase (DAAO). mdpi.comnih.gov Amperometric biosensors are a prevalent type, where the DAAO is immobilized on an electrode surface. dss.go.thnih.gov The hydrogen peroxide produced by the enzymatic reaction is then electrochemically oxidized or reduced at the electrode, generating a current that is proportional to the concentration of the D-amino acid. dss.go.th

To improve the sensitivity and stability of these biosensors, various nanomaterials, such as carbon nanotubes and metal nanoparticles, have been incorporated into the electrode design. mdpi.com These materials can enhance the electrocatalytic activity and provide a high surface area for enzyme immobilization. mdpi.com

An important consideration in biosensor design is selectivity. While DAAO-based biosensors are selective for D-amino acids over L-amino acids, they may not distinguish between different D-amino acids. nih.gov To address this, researchers are exploring the use of engineered DAAO variants with higher specificity for a particular D-amino acid. nih.gov

Another area of development is the creation of biosensors capable of detecting D-amino acid-containing peptides directly. Peptides composed of D-amino acids have been used to construct robust and stable antifouling biosensors for detecting proteins in complex biological samples like human serum. acs.orgnih.gov These D-peptide-based biosensors show enhanced resistance to proteolytic degradation, a significant advantage for long-term clinical assays. acs.orgnih.gov

A genetically encoded Förster resonance energy transfer (FRET)-based biosensor named OLIVe has been developed for the quantitative imaging of branched-chain amino acids, including leucine and valine, inside single living cells. acs.org While not specific for the D-enantiomer, this technology demonstrates the potential for developing highly specific intracellular biosensors.

Table 4: Characteristics of D-Amino Acid Biosensors

Biosensor TypeBiorecognition ElementTransduction PrincipleKey FeaturesReference
AmperometricD-Amino Acid Oxidase (DAAO)Electrochemical (current)High sensitivity, rapid response dss.go.thnih.gov
Nanomaterial-basedDAAO immobilized on nanomaterialsEnhanced electrochemical signalImproved sensitivity and stability mdpi.com
D-Peptide-basedD-amino acid containing peptidesElectrochemicalEnhanced stability, antifouling properties acs.orgnih.gov
FRET-basedLeucine/isoleucine/valine-binding protein (LIVBP)Förster Resonance Energy TransferIntracellular imaging of branched-chain amino acids acs.org

Biological Activity and Mechanisms of Action in Vitro/cellular Models

Antimicrobial and Biofilm Modulation Properties

While direct studies on the antimicrobial properties of the D-Leu-D-Val-OH dipeptide are limited, the activities of its components, D-Leucine (D-Leu) and D-Valine (D-Val), and related peptides provide a framework for its potential effects. The D-configuration of its amino acid residues confers resistance to degradation by common proteases, a feature that enhances the stability of peptides intended for therapeutic use. vulcanchem.comrsc.orgresearchgate.net

D-amino acids are known to play a regulatory role in the formation and dispersal of bacterial biofilms. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antimicrobial agents and host immune responses. frontiersin.org The dispersal of biofilms can be triggered by various molecules, including D-amino acids, which can interfere with the integrity of the biofilm matrix. nih.govresearchgate.net

Research has shown that specific D-amino acids can inhibit or disperse biofilms of various bacterial species, although their effectiveness can be strain-dependent. researchgate.net For instance, D-Leucine has been identified as one of several D-amino acids capable of significantly reducing biofilm formation in Avian pathogenic Escherichia coli (APEC) at a concentration of 5 mM. researchgate.net However, studies on preformed biofilms of Staphylococcus aureus and Pseudomonas aeruginosa clinical isolates found that D-Leu and D-Val had only minimal to variable dispersive activity compared to other D-amino acids like D-Met, D-Phe, and D-Trp. nih.gov This suggests that the antibiofilm activity of D-amino acids is specific to both the amino acid and the bacterial species .

Table 1: Reported Effects of D-Leucine and D-Valine on Bacterial Biofilms

D-Amino Acid Bacterial Strain(s) Observed Effect Reference
D-Leucine Avian pathogenic Escherichia coli (APEC) >50% reduction in biofilm formation at 5 mM researchgate.net
Bacillus subtilis Dispersive activity on biofilms nih.govresearchgate.net
Staphylococcus aureus, Pseudomonas aeruginosa Variable-to-minimal dispersive activity nih.gov
D-Valine Staphylococcus aureus, Pseudomonas aeruginosa Variable-to-minimal dispersive activity nih.gov

Peptides containing hydrophobic D-amino acids are known to exhibit antimicrobial properties by physically disrupting the integrity of bacterial cell membranes. vulcanchem.com The hydrophobic side chains of leucine (B10760876) and valine are well-suited for insertion into the lipid bilayer of cell membranes. vulcanchem.comtandfonline.com This insertion can lead to membrane destabilization, pore formation, and ultimately cell lysis.

One proposed mechanism is the "carpet model," where peptide molecules accumulate on the surface of the bacterial membrane. nih.gov Once a threshold concentration is reached, they dissolve the membrane in a detergent-like manner. nih.gov Diastereomeric peptides (containing both L- and D-amino acids) that include D-Leu and D-Val, such as those related to gramicidin, have been shown to rely on this mechanism for membrane destabilization. nih.gov The presence of D-amino acids can distort the helical structures that are often necessary for forming transmembrane pores, favoring the carpet mechanism instead. nih.gov The hydrophobic nature of D-Leu and D-Val is crucial for promoting the initial interaction and insertion into the membrane's hydrophobic core. tandfonline.comacs.org

Perhaps the most well-documented role of D-amino acids in bacteria is their involvement in the regulation of peptidoglycan (PG) synthesis and remodeling. nih.govnih.govscispace.com The bacterial cell wall, composed primarily of PG, is a dynamic structure essential for maintaining cell shape and protecting against osmotic lysis. diva-portal.org

Bacteria, including species like Vibrio cholerae and Bacillus subtilis, endogenously produce and release non-canonical D-amino acids, such as D-Leu and D-Met, during the stationary phase of growth. researchgate.netnih.gov These D-amino acids are incorporated into the PG, altering its composition, strength, and synthesis. nih.gov This remodeling process is a strategy for bacteria to adapt to changing environmental conditions associated with stationary phase. nih.govscispace.com The incorporation of D-amino acids into the termini of the peptide stems of PG can regulate the activity of transpeptidases, the enzymes responsible for cross-linking the polymer, thereby modulating cell wall synthesis. nih.gov Therefore, it is plausible that an external supply of the this compound dipeptide could interfere with these highly regulated enzymatic processes, potentially disrupting normal cell wall maintenance and adaptation.

Table 2: Mechanisms of D-Amino Acid Influence on Bacterial Cell Wall

Mechanism Description Consequence Reference(s)
PG Incorporation D-amino acids are incorporated into the peptide stems of peptidoglycan. Alters PG composition, amount, and strength. nih.gov
Enzyme Regulation Regulates the activity of enzymes that synthesize and modify peptidoglycan (e.g., transpeptidases). Modulates the rate of cell wall synthesis and cross-linking. nih.govnih.gov
Adaptation Acts as a signal for adapting to stationary phase and other environmental stresses. Enhances bacterial survival under stress conditions. nih.govnih.gov

Neurobiological Activities

The potential for this compound to exhibit neurobiological activity is speculative and based on the established roles of other D-amino acids, particularly D-serine, in the central nervous system. Direct research into the neurobiological effects of this specific dipeptide is currently lacking in published literature.

The investigation of neuroprotective compounds is a significant area of research for neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgfrontiersin.org Cellular models, such as PC12 and SH-SY5Y cell lines, are widely used to screen for compounds that can protect neurons from damage induced by toxins or pathological conditions. frontiersin.orgnih.gov These studies often assess a compound's ability to reduce apoptosis (programmed cell death), oxidative stress, and neuroinflammation. nih.govmdpi.com

While numerous peptides and compounds are being evaluated for neuroprotective properties in these models nih.govmdpi.com, there are no specific studies demonstrating that this compound exerts neuroprotective effects. Future research would be required to determine if this dipeptide can modulate pathways involved in neuronal survival, such as inhibiting apoptosis or reducing the accumulation of toxic protein aggregates.

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.orgcardiff.ac.uk A unique feature of the NMDA receptor is its requirement for the binding of two different co-agonists for activation: glutamate and either glycine (B1666218) or D-serine. nih.govnih.gov The discovery that D-serine, a D-amino acid, acts as a primary co-agonist at the NMDA receptor in many brain regions established a clear role for D-amino acids in neurotransmission. frontiersin.org

The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. nih.govfrontiersin.org The binding site for the co-agonist (glycine/D-serine) is located on the GluN1 subunit. nih.gov While this provides a precedent for D-amino acid interaction with a major neurotransmitter system, there is no evidence to suggest that D-Leu or D-Val, either individually or as the dipeptide this compound, can bind to or modulate the NMDA receptor. The structural requirements for binding to the co-agonist site are specific, and it is unknown if the bulky, hydrophobic side chains of leucine and valine would be accommodated. Further investigation is needed to explore any potential interaction of this dipeptide with NMDA receptors or other neurotransmitter systems.

Metabolic and Signaling Pathway Regulation

The dipeptide this compound, composed of D-leucine and D-valine, is implicated in various cellular metabolic and signaling pathways. Its constituent D-amino acids are known to influence key biological processes, from protein synthesis to energy homeostasis.

Influence on Protein Synthesis

While direct studies on this compound are limited, the biological roles of its components, D-leucine and D-valine, suggest a potential influence on protein synthesis. L-leucine, the more common stereoisomer, is a well-established stimulator of protein synthesis through the activation of the mTORC1 signaling pathway. mdpi.comcambridge.orgresearchgate.net This pathway is a central regulator of cell growth and proliferation. diva-portal.org Specifically, L-leucine activates mTORC1, which in turn phosphorylates key targets like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), leading to the initiation of mRNA translation. mdpi.comresearchgate.net

Conversely, the incorporation of D-amino acids into a growing peptide chain can act as a stalling signal for the ribosome, effectively disrupting the normal process of protein synthesis. uiuc.edu Research on Xenopus oocytes has shown that while L-leucine can stimulate S6K1 phosphorylation, D-leucine does not elicit the same response, indicating a stereospecific recognition in this signaling pathway. cambridge.orgcambridge.org In studies on hepatoma-bearing rats, D-leucine and D-valine were found to inhibit the synthesis of protein in tumor cells. nih.govmdpi.com This suggests that D-amino acids, and by extension dipeptides containing them, may modulate protein synthesis, potentially in a manner distinct from their L-counterparts.

Table 1: Influence of Leucine and Valine Stereoisomers on Protein Synthesis Pathways

Compound/ConditionEffectMechanismCell/System Model
L-Leucine Stimulates protein synthesisActivates mTORC1 pathway, leading to phosphorylation of S6K1 and 4E-BP1. mdpi.comcambridge.orgresearchgate.netSkeletal muscle, various cell lines. mdpi.comcambridge.org
D-Leucine No stimulation of S6K1 phosphorylationDoes not activate the mTORC1 pathway in the same manner as L-leucine. cambridge.orgcambridge.orgXenopus oocytes. cambridge.orgcambridge.org
D-Leucine / D-Valine Inhibition of protein synthesisThe precise mechanism is not fully elucidated but is observed in cancer models. nih.govmdpi.comAH109A hepatoma-bearing rats. nih.govmdpi.com
Incorporated D-amino acid Stalls ribosomal translationDisrupts the structure of the ribosomal peptidyl-transferase center (PTC). uiuc.eduIn vitro translation systems. uiuc.edu

Energy Metabolism Modulation

The components of this compound are involved in modulating energy metabolism. Branched-chain amino acids (BCAAs), including leucine and valine, are crucial for energy homeostasis. mdpi.com L-leucine, in particular, has been shown to influence lipid metabolism by inhibiting fat synthesis and increasing energy consumption. semanticscholar.org It can enhance the oxidative capacity and mitochondrial density in skeletal muscle, partly through the AMPK-SIRT1-PGC-1α pathway. semanticscholar.org Studies in C2C12 skeletal muscle cells and adipocytes have demonstrated that L-leucine stimulates oxygen consumption and mitochondrial biogenesis. nih.gov

Valine also plays a role in mitochondrial function. Research has shown that valine can improve mitochondrial function by enhancing oxidative phosphorylation and total ATP production. oup.com It also upregulates the expression of genes involved in mitochondrial biogenesis, such as PGC-1α and PGC-1β. oup.com The presence of D-amino acids in the dipeptide this compound suggests a potential for enhanced stability against enzymatic degradation, which could lead to prolonged effects on metabolic pathways compared to their L-amino acid counterparts. smolecule.com

Table 2: Effects of Leucine and Valine on Energy Metabolism

CompoundEffectMechanismCell/System Model
L-Leucine Stimulates oxygen consumption and mitochondrial biogenesis. nih.govMediated by SIRT-1, PGC-1α, and NRF-1. nih.govC2C12 muscle cells, adipocytes. nih.gov
L-Leucine Modulates lipid metabolism. semanticscholar.orgAccelerates fatty acid oxidation and lipolysis; activates AMPK–SIRT1–PGC-1α pathway. semanticscholar.orgIn vivo and in vitro models. semanticscholar.org
Valine Improves mitochondrial function and ATP production. oup.comIncreases expression of genes for mitochondrial biogenesis and function (PGC-1α, PGC-1β). oup.comIn vitro studies. oup.com

Interaction with Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels. mdpi.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. nih.gov Peptides, particularly those containing hydrophobic amino acids like leucine and valine, are known to be effective DPP-IV inhibitors. mdpi.com

The position of these hydrophobic residues within the peptide sequence is critical for their inhibitory activity. mdpi.com Specifically, hydrophobic amino acids at the N-terminus of a peptide can enhance its interaction with the active site of DPP-IV. mdpi.com While DPP-IV preferentially cleaves peptides with proline or alanine (B10760859) at the penultimate position, it can also cleave peptides containing leucine and valine at this position, albeit at a lower rate. cambridge.org Molecular docking studies have shown that peptides containing leucine and valine can form hydrogen bonds and other interactions with the active site of DPP-IV. mdpi.com Although direct studies on this compound are not available, the presence of both D-leucine and D-valine suggests it could potentially interact with DPP-IV, with its D-configuration possibly conferring resistance to cleavage and prolonging any inhibitory effect.

Immunomodulatory and Anti-inflammatory Effects

The dipeptide this compound is suggested to possess immunomodulatory and anti-inflammatory properties, largely inferred from studies on peptides containing D-amino acids and its constituent components, D-leucine and D-valine.

Reduction of Nitric Oxide Production

Nitric oxide (NO) is a key signaling molecule in the immune system, and its production is a hallmark of the inflammatory response, particularly in macrophages. gssiweb.org Overproduction of NO by inducible nitric oxide synthase (iNOS) during inflammation can contribute to tissue damage. nih.gov Some peptides have demonstrated the ability to modulate NO production. For instance, certain peptide fractions from chickpea protein hydrolysate have been shown to reduce nitric oxide levels in inflammatory models. mdpi.com

While specific data on this compound is scarce, peptides containing D-amino acids have been investigated for their anti-inflammatory potential. frontiersin.orgresearchgate.net The rationale is that their resistance to degradation could lead to more sustained biological effects. The modulation of NO production is a complex process, and the specific impact of this compound would require direct experimental investigation.

Modulation of Lipopolysaccharide-Stimulated Macrophage Activity

Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. nih.govnih.gov The modulation of this response is a key target for anti-inflammatory therapies. Peptides containing hydrophobic amino acids such as leucine and valine have been noted for their immunomodulatory effects. nih.gov

Studies on protein hydrolysates have shown that certain peptide fractions can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. mdpi.com A peptide with the sequence Val-Pro-Tyr, for example, demonstrated anti-inflammatory effects by reducing the expression of several pro-inflammatory cytokines in a mouse model of colitis. mdpi.com Furthermore, peptides containing D-amino acids have been specifically designed to act as allosteric modulators of inflammatory receptors, such as the IL-1 receptor, thereby inhibiting downstream inflammatory signaling without compromising all immune functions. frontiersin.orgresearchgate.netfrontiersin.org This suggests that a D-amino acid-containing dipeptide like this compound could potentially modulate macrophage activity, though direct evidence is needed to confirm this.

Anti-proliferative Effects in Cancer Cell Lines

Following a comprehensive review of publicly available scientific literature, no research studies were identified that specifically investigated the anti-proliferative effects of the chemical compound this compound on cancer cell lines.

Inhibition of Essential Amino Acid Uptake

There is currently no available data from scientific research on the ability of this compound to inhibit the uptake of essential amino acids in cancer cell lines.

Induction of Oxidative Stress

No studies have been published to date examining the potential of this compound to induce oxidative stress in cancer cell lines.

D Leu D Val Oh in Peptidomimetic Design and Peptide Chemistry

Design Principles for Enhancing Metabolic Stability in Peptidomimetics

A primary challenge in the therapeutic application of naturally occurring peptides is their rapid degradation by proteases. nih.gov Peptidomimetics, which are designed to mimic natural peptides, often incorporate modifications to overcome this limitation. One of the most effective strategies to enhance metabolic stability is the substitution of L-amino acids with their D-enantiomers. nih.govresearchgate.net

The rationale behind this principle lies in the stereospecificity of human enzymes. Most proteases are adapted to recognize and cleave peptide bonds between L-amino acids. nih.gov The incorporation of D-amino acids, such as in D-Leu-D-Val-OH, creates a structure that is less recognized or ineffectively hydrolyzed by these enzymes. nih.govsmolecule.com This resistance to proteolysis prolongs the half-life of the peptide in the body, potentially leading to improved therapeutic efficacy. nih.govresearchgate.net

The use of D-amino acids is a well-established principle in drug design. researchgate.netmdpi.com For instance, the synthetic vasopressin analog, desmopressin, incorporates a D-arginine to increase its stability. nih.gov Similarly, the presence of D-amino acids is a key feature in some naturally occurring peptides with potent biological activities, such as certain conotoxins and dermorphins. researchgate.net The dipeptide this compound serves as a fundamental example of this design principle, where its entire composition of D-amino acids provides inherent stability against enzymatic degradation. smolecule.com

Incorporation into Enzyme Inhibitors

The structural features of this compound and its derivatives make them valuable components in the design of specific enzyme inhibitors.

Spleen Fibrinolytic Proteinase Inhibitors

A notable application of a D-Leu-D-Val-containing peptide is in the inhibition of human spleen fibrinolytic proteinase (SFP). The compound Suc-Tyr-D-Leu-D-Val-p-nitroanilide has been identified as an effective and specific inhibitor of SFP, as well as human leukocyte elastase-like proteinase. rsc.org This inhibitor was developed as part of a strategy that utilized D-amino acids to create specific substrates and inhibitors for the novel enzyme. The success of this approach also led to the purification of SFP through affinity chromatography, using the inhibitor as the bound ligand.

Renin Inhibitors

In the context of hypertension research, inhibitors of the enzyme renin are of significant interest. Renin cleaves angiotensinogen (B3276523) at the Leu10-Val11 bond in humans to initiate the renin-angiotensin cascade. ahajournals.org Early research into renin inhibitors involved modifying this cleavage site. The substitution of one of the leucyl residues in the substrate with its D-enantiomer, D-Leu, resulted in peptides that were not cleaved by renin and acted as inhibitors, albeit with micromolar inhibitory constants. ahajournals.org

More advanced renin inhibitors have been developed by incorporating transition-state mimics of the Leu-Val dipeptide. For example, a series of inhibitors was synthesized containing the dipeptide mimic (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-7-methyloctanoic acid, which represents a hydroxylated version of a Leu-Val linkage (Leuψ[CH(OH)CH2]Val). nih.govnih.gov These modifications, part of larger peptide structures, led to highly potent and specific renin inhibitors with IC50 values in the nanomolar range. nih.gov

Role as a Model Compound in Peptide Synthesis and Modification Techniques

This compound serves as a valuable model compound in the exploration and refinement of peptide synthesis and modification methodologies. smolecule.com Its synthesis typically utilizes solid-phase peptide synthesis (SPPS), a standard method for sequentially building a peptide chain on a solid support. smolecule.comthaiscience.info

The incorporation of D-amino acids like D-Val can be used to study and mitigate common side reactions in peptide synthesis. For example, the formation of diketopiperazine (DKP) is a frequent issue when coupling the third amino acid to a dipeptide on a resin. To demonstrate a method for minimizing DKP formation, the tripeptide H-Phe-D-Val-Pro-OH was used as a model system. ub.edu The use of a p-nitrobenzyloxycarbonyl (pNZ) protecting group on the D-Val residue was shown to prevent DKP formation, in contrast to the significant DKP formation observed with the standard Fmoc protecting group. ub.edu

Furthermore, studies on the epimerization (racemization) of amino acids during peptide synthesis have utilized model peptides containing residues like Val and Leu. mdpi.com Understanding and controlling epimerization is crucial for producing chirally pure peptides, and model systems containing D-amino acids can help elucidate the mechanisms and contributing factors.

Applications in the Study of Peptide Conformation and Dynamics

The inclusion of D-amino acids can have a profound impact on the conformational preferences and dynamics of a peptide chain. This compound, by its nature, introduces specific conformational constraints.

A notable example of D-leucine's role in conformational dynamics is found in the contryphan family of peptides from cone snails. nih.gov Leu-contryphan-P, which has the sequence Gly-Cys-Val-D-Leu-Leu-Pro-Trp-Cys-OH, was the first discovered Conus peptide containing D-leucine. nih.gov The presence of the D-amino acid in contryphans can lead to interconversion between multiple discrete conformational states. nih.gov However, Leu-contryphan-P, with its D-leucine, exhibits a single peak in reverse-phase HPLC, suggesting it stabilizes a particular conformation where hydrophobic residues are buried. nih.gov

Crystallization Behavior and Incorporation into Crystal Lattices

The stereochemistry of amino acids plays a critical role in their crystallization behavior and their ability to be incorporated into a growing crystal lattice. Studies have investigated the incorporation of D-leucine into L-valine crystals. scirp.orgscirp.orgresearchgate.net

Research has shown that D-Leu is not incorporated into the L-Val crystal lattice. scirp.orgscirp.orgresearchgate.net This is in contrast to L-Leu, which can be incorporated to form a solid solution with L-Val. scirp.orgscirp.orgresearchgate.net The reason for this difference lies in the interaction energy. Molecular dynamics calculations have revealed that the interaction energy between a D-Leu molecule and the L-Val crystal lattice is significantly higher than that between an L-Leu molecule and the same lattice. scirp.orgscirp.org A high interaction energy destabilizes the crystal lattice, making it difficult for the guest molecule to be incorporated. scirp.orgscirp.org

This selective incorporation based on chirality has practical implications for the purification of amino acids. The distinct crystallization behavior of D- and L-enantiomers can be exploited in separation processes.

Guest Amino AcidHost CrystalIncorporation BehaviorReason
D-LeucineL-ValineNot incorporatedHigh interaction energy between D-Leu and the L-Val crystal lattice, leading to instability. scirp.orgscirp.org
L-LeucineL-ValineIncorporated (forms solid solution)Lower interaction energy allows for substitution into the crystal lattice. scirp.orgscirp.org

Future Directions and Research Perspectives

Exploration of Novel Biological Targets and Mechanisms of Action

While dipeptides containing D-amino acids are known for their enhanced stability, a primary future objective is the systematic identification of novel biological targets and the elucidation of the specific mechanisms through which D-Leu-D-Val-OH exerts its effects. smolecule.comasm.org Initial research suggests potential antimicrobial and neuroprotective properties for D-amino acid-containing peptides. smolecule.com Future studies will likely focus on:

Antimicrobial and Antiviral Research : Investigations are expected to explore the efficacy of this compound against a broader range of microbial pathogens, including drug-resistant strains. cdnsciencepub.com The hydrophobic side chains of D-Leucine and D-Valine may facilitate insertion into bacterial membranes, a mechanism that warrants further detailed study. vulcanchem.com Additionally, the potential for D-amino acid-containing peptides to act as antiviral agents, for instance by inhibiting viral proteases, presents a compelling avenue for research. cdnsciencepub.com

Neuroprotective and Neuromodulatory Roles : The potential neuroprotective effects of certain dipeptides are an emerging area of interest. smolecule.com Future research could investigate whether this compound can modulate neuronal pathways, interact with specific receptors in the central nervous system, or mitigate neurodegenerative processes. Its stability makes it an attractive candidate for therapies requiring sustained action in the brain. nih.gov

Metabolic and Cellular Regulation : Dipeptides can influence various cellular and metabolic pathways. smolecule.com Future work will likely delve into how this compound is transported into cells and whether it impacts processes such as protein synthesis, energy metabolism, or cellular signaling. smolecule.com Studies have shown that D-amino acids can regulate cell wall remodeling in bacteria and even induce oxidative stress in cancer cells, suggesting complex regulatory roles that may be applicable to this dipeptide. mdpi.comnih.gov

Advanced Computational Modeling for Structure-Activity Relationship Elucidation

Computational methods are becoming indispensable tools in peptide science for predicting biological activity and designing novel molecules. ajol.info For this compound, future research will heavily leverage advanced computational modeling to establish clear structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates molecular descriptors with biological activity, will be a key approach. capes.gov.brnih.gov These models can help predict the intestinal stability, permeability, and potential bioactivities of dipeptides. capes.gov.br For example, studies have used QSAR to identify descriptors that influence the stability of dipeptides against enzymatic hydrolysis and to model the ACE inhibitory activity of various dipeptides. capes.gov.brnih.gov

Future computational studies on this compound will likely focus on:

Predicting Bioactivity : Developing QSAR models to predict its potential as an inhibitor for various enzymes, such as dipeptidyl peptidase IV (DPP-IV) or the 20S proteasome. mdpi.comresearchgate.netresearchgate.net

Conformational Analysis : Using molecular mechanics (MM) and Density Functional Theory (DFT) to investigate the conformational preferences of this compound. ajol.info Understanding its stable three-dimensional structures is crucial for predicting how it will interact with biological targets. ajol.info

Docking Studies : Performing molecular docking simulations to visualize and predict the binding modes of this compound with potential protein targets, providing insights into its mechanism of action at an atomic level. mdpi.com

Computational ApproachApplication in this compound ResearchPotential Outcome
QSAR Modeling Predicting biological activity (e.g., antimicrobial, enzyme inhibition) and stability. capes.gov.brnih.govIdentification of key structural features for desired activity; design of more potent analogs.
Molecular Mechanics (MM) Determining low-energy conformations and flexibility of the dipeptide. ajol.infoUnderstanding the molecule's preferred shapes in different environments.
Density Functional Theory (DFT) Calculating electronic properties and refining molecular geometry. ajol.infoAccurate prediction of structural and reactivity properties.
Molecular Docking Simulating the interaction with specific biological targets (e.g., enzymes, receptors). mdpi.comElucidation of binding modes and potential mechanisms of action.

Development of Highly Sensitive and Selective Analytical Tools

The comprehensive analysis of dipeptides in complex biological matrices presents a significant challenge, often hampered by the presence of structural isomers and low concentrations. researchgate.netacs.org A key future direction is the development and refinement of analytical methods with enhanced sensitivity and selectivity for this compound.

Current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) are powerful but require further optimization for dipeptide analysis. researchgate.netacs.org Challenges include poor retention of hydrophilic dipeptides on standard chromatography columns and the difficulty in distinguishing between isomers (e.g., D-Leu-D-Val vs. D-Val-D-Leu) by mass spectrometry alone without prior separation. researchgate.net

Future advancements are expected in:

Advanced Separation Techniques : Further development of hydrophilic interaction liquid chromatography (HILIC) and capillary electrophoresis (CE) methods to achieve better separation of dipeptide isomers. researchgate.net

Novel Derivatization Strategies : Employing pre-column derivatization agents to improve the chromatographic behavior and mass spectrometric detection of dipeptides. jst.go.jpnih.gov Techniques like dansyl derivatization or the use of isobutyl chloroformate can alter fragmentation patterns in MS/MS, enabling unambiguous structural elucidation. nih.govnih.gov

High-Resolution Mass Spectrometry : Utilizing high-resolution mass spectrometry to improve the accuracy of mass measurements, aiding in the identification and quantification of this compound in complex samples like tissues and biofluids. nih.gov

These analytical tools will be crucial for pharmacokinetic studies, metabolomic profiling, and for detecting the dipeptide as a potential biomarker. researchgate.netnih.gov

Integration of this compound into Complex Peptide Scaffolds and Hybrid Systems

The incorporation of D-amino acids into larger peptide structures is a well-established strategy to enhance proteolytic stability and create novel functionalities. moleculararchitecture.orgacs.orgnih.gov A significant future research perspective for this compound involves its use as a building block in the synthesis of more complex peptide scaffolds and hybrid molecules.

The presence of D-amino acids can induce specific secondary structures, such as turns or helices, and can influence the self-assembly properties of peptides. vulcanchem.comacs.orgirb.hr This opens up possibilities for creating novel biomaterials and therapeutic agents.

Key areas of exploration include:

Designing Protease-Resistant Peptides : Systematically incorporating this compound into therapeutically active peptides to increase their in-vivo half-life. moleculararchitecture.orgnih.gov

Creating Novel Biomaterials : Using this compound as a component in self-assembling peptides to form hydrogels or nanofibers for applications in tissue engineering and drug delivery. moleculararchitecture.orgacs.org D-amino acid-containing peptides have been shown to form stable scaffolds resistant to degradation. moleculararchitecture.org

Developing Peptidomimetics and Hybrid Molecules : Conjugating this compound to non-peptidic scaffolds (e.g., organometallic complexes) or other bioactive molecules to create hybrid systems with unique properties and biological activities. irb.hr This approach can create conformationally constrained structures that mimic protein turns, which are important for protein-protein interactions. irb.hr

The synthesis of these complex structures will rely on established techniques like solid-phase peptide synthesis (SPPS), which allows for the sequential addition of both L- and D-amino acids into a growing peptide chain. vulcanchem.commdpi.com

Q & A

Q. How can researchers ensure compliance with ethical standards when using this compound in human-derived cell lines?

  • Methodological Answer : Obtain approval from institutional review boards (IRB) for primary cell use. Document informed consent for donor tissues (e.g., HEK293T cells). Adhere to GDPR or HIPAA guidelines for anonymizing donor metadata. Include ethics statements in manuscripts per ICMJE recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.